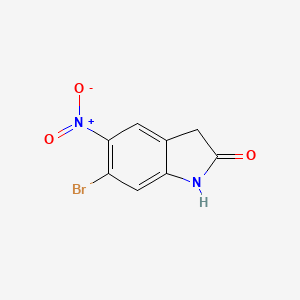

6-Bromo-5-nitroindolin-2-one

Description

Significance of the Indolin-2-one Core in Organic Chemistry

The indolin-2-one, or oxindole (B195798), framework is a prominent heterocyclic motif that holds a special status in organic and medicinal chemistry. ijpsr.com It is recognized as a "privileged structure," meaning it can bind to multiple, diverse biological targets with high affinity, making it a foundational scaffold in drug discovery. ijpsr.comnih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group, is a key component in numerous natural alkaloids and synthetic compounds. ijpsr.comnih.govwikipedia.org

The versatility of the indolin-2-one core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological activities. ijpsr.com Researchers have successfully developed indolin-2-one-based compounds that exhibit potent anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. ijpsr.comresearchgate.netmdpi.com Notably, this scaffold is central to the design of kinase inhibitors, a critical class of anticancer agents. nih.govnih.govacs.org The ability of the indolin-2-one structure to mimic protein substructures facilitates its interaction with enzymes, further cementing its importance as a building block for new therapeutic agents. ijpsr.com

Historical Development of Substituted Indolin-2-one Synthesis

The synthesis of the core indole (B1671886) structure has been a subject of extensive research for over a century, with classic methods like the Fischer indole synthesis, developed in 1883, laying the groundwork for the field. ijpsr.comorganic-chemistry.org The preparation of substituted indolin-2-ones often begins with precursors such as isatin (B1672199) (1H-indole-2,3-dione). nih.govresearchgate.net Isatin itself can be metabolized from adrenaline in humans and serves as a versatile starting material for a multitude of indolin-2-one derivatives. nih.gov

Over the years, synthetic methodologies have evolved significantly. Early methods often involved multi-step procedures. For instance, 3-substituted benzylidene indolin-2-one derivatives have been synthesized through the condensation of oxindole with various aldehydes, using a basic catalyst like piperidine. dergipark.org.tr More contemporary approaches focus on efficiency and diversity. The development of FeCl3/TBHP-mediated oxidation of indoles provides a direct and straightforward route to creating complex indolin-3-ones and other related heterocyclic frameworks. acs.org Modern organic synthesis continues to produce novel, practical, and scalable methods for creating both the indole ring and its varied derivatives, reflecting the sustained interest in these compounds for pharmaceutical and industrial applications. researchgate.net

Rationale for Academic Research on 6-Bromo-5-nitroindolin-2-one

While extensive literature exists for the broader class of indolin-2-ones, specific research focusing solely on this compound is more specialized. The rationale for its investigation stems from its identity as a highly functionalized intermediate. The presence of both a bromine atom and a nitro group on the aromatic ring makes it a valuable building block in synthetic chemistry.

These functional groups serve as reactive handles for a variety of chemical transformations. The bromine atom at the 6-position is susceptible to substitution via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse molecular fragments. The nitro group at the 5-position can be readily reduced to an amino group, which can then be further modified, for example, through acylation or by serving as a directing group for other reactions. The study of compounds like this compound is therefore driven by its potential to unlock synthetic pathways to more complex and potentially bioactive molecules.

Overview of Current Research Trends on Halogenated Nitroindolin-2-ones

Current research into halogenated nitroindolin-2-ones and related structures is diverse, exploring their potential in various scientific domains. A significant area of focus is medicinal chemistry, where these compounds are investigated for their therapeutic potential.

Anticancer and Antimicrobial Agents : Isatin derivatives, including those with halogen and nitro substitutions, are actively studied for their anticancer and antimicrobial properties. dergipark.org.trontosight.ai For example, certain halogenated indole derivatives have shown promising activity against various cancer cell lines and bacterial strains. dergipark.org.trontosight.airesearchgate.net The nitro group can be a crucial feature, with some nitro-containing imidazole (B134444) hybrids demonstrating potent antibacterial effects. semanticscholar.org

Kinase Inhibition : The indolin-2-one scaffold is a well-established core for tyrosine kinase inhibitors. nih.govacs.org Research focuses on how different substitution patterns, including halogens and nitro groups, can confer selectivity and potency against specific receptor tyrosine kinases involved in cancer progression. nih.govacs.org

Photoreactive Compounds : Halogenated nitroindolines have found applications in photochemistry. For instance, 5-bromo-7-nitroindoline (B556508) derivatives are used as photocleavable protecting groups, which can be removed with light to release biologically active molecules in a controlled manner. nih.gov This has applications in creating "caged" compounds for research and potential therapeutic delivery. nih.gov

Enzyme Inhibition : Beyond kinases, halogenated indoles are being explored as inhibitors for other enzymes. Novel 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives have been designed and evaluated as potential aldose reductase inhibitors, which are relevant for managing complications of diabetes. mdpi.com

The ongoing research into this class of compounds highlights their versatility and the continuing effort to harness their unique chemical properties for a range of scientific applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5BrN2O3 chemsrc.com |

| Molecular Weight | 257.041 g/mol chemsrc.com |

| CAS Number | 557093-47-7 chemsrc.com |

| Density | 1.8±0.1 g/cm³ chemsrc.com |

| Boiling Point | 390.9±42.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 190.2±27.9 °C chemsrc.com |

| LogP | 2.77 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXRNFSDBWGNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437765 | |

| Record name | 6-BROMO-5-NITROINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557093-47-7 | |

| Record name | 6-Bromo-1,3-dihydro-5-nitro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557093-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-BROMO-5-NITROINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 6 Bromo 5 Nitroindolin 2 One

Retrosynthetic Analysis of 6-Bromo-5-nitroindolin-2-one

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnections involve the carbon-bromine and carbon-nitrogen bonds of the bromo and nitro substituents, respectively. This suggests two main forward synthetic strategies:

Strategy A: Bromination of a nitro-substituted precursor. This involves the bromination of 5-nitroindolin-2-one.

Strategy B: Nitration of a bromo-substituted precursor. This involves the nitration of 6-bromoindolin-2-one.

A further disconnection of the indolin-2-one ring itself points towards precursors that can be cyclized to form the core heterocyclic structure. Classical methods for constructing the indolin-2-one ring, such as adaptations of the Fischer indole (B1671886) synthesis or Dieckmann condensation, can be considered for the synthesis of the necessary precursors. wikipedia.orgbyjus.comorganic-chemistry.org

Classical Synthetic Routes to Substituted Indolin-2-ones Relevant to this compound Precursors

The synthesis of the precursors, 5-nitroindolin-2-one and 6-bromoindolin-2-one, can be achieved through established methods for constructing the indolin-2-one ring system.

The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com While this method directly yields indoles, modifications can be employed to produce indolin-2-ones. For instance, the cyclization of an appropriately substituted phenylhydrazone followed by oxidation can lead to the desired indolin-2-one. To synthesize precursors for this compound, one would start with a correspondingly substituted phenylhydrazine. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a guidechem.comguidechem.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. wikipedia.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to form a cyclic ketone. organic-chemistry.orgnumberanalytics.com This method can be adapted to synthesize indolin-2-ones. A suitably substituted N-phenyl diester can undergo intramolecular cyclization to form the five-membered lactam ring of the indolin-2-one system. acs.orgresearchgate.netrsc.org The reaction is typically base-catalyzed, with the choice of base and solvent being crucial for the reaction's success. numberanalytics.com For the synthesis of the required precursors, the starting N-phenyl diester would need to bear either a nitro or a bromo substituent at the appropriate position on the phenyl ring.

Direct Synthesis Strategies for this compound

The direct synthesis of this compound typically proceeds through the sequential introduction of the bromo and nitro groups onto the indolin-2-one scaffold.

This strategy involves the bromination of 5-nitroindolin-2-one. The synthesis of 5-nitroindolin-2-one can be achieved by the nitration of oxindole (B195798). wright.edu Subsequent bromination of 5-nitroindolin-2-one would introduce the bromine atom at the 6-position. The directing effects of the existing substituents on the aromatic ring are crucial. The nitro group is a meta-director, while the amide group within the lactam is an ortho, para-director. The interplay of these directing effects would guide the incoming bromine atom.

A study on the synthesis of related compounds involved the bromination of N-acetyl-7-nitroindoline, which yielded the 5-bromo derivative. jst.go.jp This suggests that direct bromination of a nitroindoline (B8506331) derivative can be a viable strategy.

This approach begins with the synthesis of 6-bromoindolin-2-one. This precursor can be prepared through various methods, and its CAS number is 99365-40-9. bldpharm.com The subsequent step is the nitration of 6-bromoindolin-2-one. The bromine atom is an ortho, para-director, and the amide group is also an ortho, para-director. Therefore, the incoming nitro group would be directed to the positions ortho or para to these activating groups. In the case of 6-bromoindolin-2-one, the 5-position is para to the amide nitrogen and ortho to the bromine atom, making it a likely site for nitration.

Research on the nitration of bromo-substituted anilines and their derivatives has shown that the position of nitration can be controlled to obtain the desired product. mdpi.com For instance, the nitration of 4-bromo-N-acetyl-7-nitroindoline has been reported to yield the corresponding 5-nitro derivative. jst.go.jp

A documented synthesis of 5-bromo-6-nitroindoline (B3038060) involves the bromination of indoline (B122111) followed by nitration. While this is for the indoline scaffold, it provides a precedent for the sequential functionalization of the benzene (B151609) ring of the indoline system.

One-Pot Synthetic Procedures for this compound

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For complex molecules like substituted indolin-2-ones, this approach is highly desirable. Although a specific one-pot procedure for this compound is not prominently documented, methodologies for analogous structures provide a clear blueprint.

Research has demonstrated the feasibility of one-pot syntheses for highly substituted indolines, the reduced form of the indolin-2-one nitrogenous ring, starting from arylhydrazines and aldehydes. researchgate.net Such a process often involves a sequence of a Fischer indole synthesis to form an indolenine, followed by in-situ reduction and subsequent N-alkylation. researchgate.net Another relevant approach is the three-component coupling of N-protected isatins (the oxidized form of indolin-2-ones), aryne precursors, and 1,3-dicarbonyl compounds, which yields complex 3-substituted-3-hydroxyindolin-2-ones under metal-free conditions. rsc.org

These precedents suggest a hypothetical one-pot synthesis for this compound could be designed, likely starting from a correspondingly substituted aniline (B41778) derivative. A plausible sequence might involve a condensation reaction followed by an intramolecular cyclization catalyzed by an appropriate agent.

Modern and Advanced Synthetic Techniques Applied to this compound

The synthesis of functionalized heterocyclic compounds has been revolutionized by modern techniques that offer greater precision, milder reaction conditions, and novel pathways for bond formation. The construction of the this compound scaffold can be envisioned through several advanced catalytic platforms, including transition-metal catalysis, photoredox catalysis, and continuous flow chemistry.

Transition-Metal Catalyzed Methodologies (e.g., C-H Activation, Cross-Coupling)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com Palladium, in particular, is widely used for synthesizing nitrogen heterocycles. mdpi.com Methodologies based on C-H activation are especially powerful, as they allow for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic routes. nih.govresearchgate.net

The synthesis of indoles and related structures can be achieved via palladium-catalyzed oxidative annulation of N-substituted anilines with alkenes. mdpi.com For a target like this compound, a strategy could involve the intramolecular cyclization of a pre-functionalized substrate, such as an N-chloroacetylated 4-bromo-3-nitroaniline, via a Friedel-Crafts-type reaction, which can be catalyzed by various Lewis acids or transition metals. researchgate.net Furthermore, cobalt- and ruthenium-based catalysts have been effectively used in the synthesis of indoles through intramolecular C-H amination and hydroarylation, respectively. mdpi.comsnnu.edu.cn These methods highlight the potential to construct the core heterocyclic system using transition-metal-mediated C-H functionalization.

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Oxidative Annulation | N-Ts-Anilines and Styrenes | One-pot synthesis of indoles via double C-H activation. | mdpi.com |

| Cobalt(III) Complex | Intramolecular C-H Amination | 2-Alkenylanilines | Efficient synthesis of 3-substituted indoles. | mdpi.com |

| Ruthenium(II) Complex | Asymmetric C-H Hydroarylation | Nitrogen-Tethered Olefin Aldehydes | Forms chiral 4-formylindolines with high enantioselectivity. | snnu.edu.cn |

| Palladium(0)/Norbornene | Cascade C-H Activation | Indole and Alkyl Halides | Achieves selective C-2 alkylation of the indole core. | researchgate.net |

Photoredox Catalysis in Indolin-2-one Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, allowing for the generation of reactive radical species under exceptionally mild conditions. nih.govresearchgate.net This technology relies on a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) event to activate a substrate. sigmaaldrich.com This approach is particularly effective for C-H functionalization reactions. nih.govnih.gov

The combination of photoredox catalysis with transition-metal catalysis, known as dual catalysis, has unlocked unique reaction pathways. beilstein-journals.org Nickel/photoredox dual catalysis, for example, is highly effective for the C-H arylation of sp³ C-H bonds, including those adjacent to heteroatoms. sigmaaldrich.com While direct nitration of an aromatic ring via photoredox catalysis is less common than traditional electrophilic methods, this technology could be applied to the synthesis of this compound in several ways. It could be used to forge the heterocyclic ring or to introduce other functional groups onto a pre-existing bromo-nitro-substituted core. For instance, Minisci-type reactions, where a radical adds to an electron-deficient heterocycle, are well-suited to photoredox conditions and could be used to functionalize the indolin-2-one scaffold. researchgate.net

| Photocatalyst | Typical Quenching Cycle | Generated Intermediate | Application Example | Reference |

|---|---|---|---|---|

| [Ir(ppy)₃] | Reductive | Alkyl Radical (from halide) | Alkylation of Heteroarenes | nih.gov |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Oxidative or Reductive | Acyl Radical (from α-oxo acid) | C-H Acylation of Indoles | nih.gov |

| Eosin Y | Oxidative | Aryl Radical (from diazonium salt) | Arylation of Heterocycles | researchgate.net |

| Acr⁺-Mes ClO₄⁻ (Acridinium Salt) | Reductive | Amine Radical Cation (for HAT) | C-H Arylation via HAT/Nickel Dual Catalysis | sigmaaldrich.com |

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial benefits over traditional batch processing. mdpi.com These advantages include superior heat and mass transfer, enhanced safety when handling hazardous materials, and the potential for automation and scalability. mdpi.comresearchgate.net

The synthesis of indole derivatives has been successfully adapted to flow chemistry systems. mdpi.comnih.gov For example, the Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenylpyruvate, has been performed efficiently in a flow reactor to produce indole-2-carboxylic acid esters. mdpi.com Similarly, flow chemistry has been used to improve the synthesis of indoline-based drug candidates by enabling novel one-step catalytic hydrogenations and optimizing N-alkylation reactions, significantly reducing reaction times and the use of hazardous reagents. researchgate.net

Stereoselective Synthesis Considerations for Related Indolin-2-one Derivatives

The indolin-2-one scaffold itself is achiral. However, the C-3 position is frequently substituted, creating a stereogenic center that is often crucial for the biological activity of its derivatives. nih.govacs.orgresearchgate.net Therefore, controlling the stereochemistry at this position is a significant consideration in medicinal chemistry.

Stereoselective synthesis of C-3 substituted indolin-2-ones can be achieved through various strategies. One powerful modern approach involves transition-metal-catalyzed asymmetric C-H functionalization using a chiral transient directing group. snnu.edu.cn In this method, a chiral amine reacts reversibly with an aldehyde substrate to form a chiral imine. This imine then directs a metal catalyst (e.g., Ruthenium) to perform an intramolecular C-H activation and subsequent cyclization in a stereocontrolled manner, affording chiral indolines with high enantioselectivity. snnu.edu.cn While this specific example produces an indoline, the principle is directly applicable to the synthesis of chiral indolin-2-one precursors. Other established methods include using chiral catalysts for aldol-type condensations with isatins or employing chiral auxiliaries to direct the approach of a reactant.

Synthetic Yield Optimization and Purity Profiling Methodologies for this compound

Maximizing synthetic yield and ensuring high purity are critical for the practical application of any chemical synthesis. The optimization of the synthesis of this compound would involve a systematic approach to refining reaction conditions.

A common strategy is the "one-variable-at-a-time" (OFAT) approach, where parameters such as temperature, solvent, catalyst loading, and reaction time are individually varied to find an optimum. However, a more powerful and statistically robust method is the Design of Experiments (DoE). acs.org DoE allows for the simultaneous variation of multiple factors, revealing complex interactions between them and efficiently identifying the conditions that lead to the highest yield and purity. acs.org For example, a response surface methodology could be used to map the relationship between reaction temperature and catalyst concentration to maximize the yield of the desired product while minimizing the formation of a key impurity. acs.org

Theoretical and Computational Investigations of 6 Bromo 5 Nitroindolin 2 One

Quantum Chemical Calculations for Electronic Structure of 6-Bromo-5-nitroindolin-2-one

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For this compound, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjet.netrsc.orgnih.gov By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the optimized molecular geometry of this compound can be determined. irjet.netresearchgate.net This calculation seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The presence of the bromine atom and the nitro group (NO₂) on the benzene (B151609) ring, along with the lactam (cyclic amide) in the five-membered ring, creates a unique electronic environment. The planarity of the indolin-2-one core is a critical geometric parameter. While the bicyclic system is largely planar, minor puckering in the five-membered ring can occur. The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance delocalization, though some steric hindrance from the adjacent bromine atom might cause a slight twist.

The stability of the molecule is confirmed when the frequency calculation yields no imaginary frequencies, indicating that the optimized structure is a true energy minimum. sioc-journal.cn

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on DFT calculations for structurally similar molecules. irjet.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-N (amide) | ~1.37 Å | |

| C-Br | ~1.90 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | O=C-N | ~125° |

| C-C-Br | ~120° | |

| C-C-NO₂ | ~118° | |

| Dihedral Angle | C-C-C-N (nitro) | ~5-15° |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govscispace.comiucr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. scispace.com A smaller gap suggests the molecule is more reactive and easier to polarize. scispace.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indolinone ring system, particularly the benzene portion and the nitrogen atom's lone pair. The LUMO, conversely, is likely to be localized on the electron-withdrawing nitro group and the adjacent carbon atoms of the aromatic ring. scispace.comresearchgate.net This distribution indicates that the molecule would likely accept electrons at the nitro group in a chemical reaction and donate electrons from the indole (B1671886) core.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table contains hypothetical data derived from FMO analyses of bromo-nitro aromatic compounds and indolinones. irjet.netnih.govscispace.com

| Property | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

| Ionization Potential (I ≈ -E_HOMO) | ~ 7.5 eV |

| Electron Affinity (A ≈ -E_LUMO) | ~ 3.0 eV |

| Chemical Hardness (η = (I-A)/2) | ~ 2.25 eV |

| Electronegativity (χ = (I+A)/2) | ~ 5.25 eV |

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netrsc.org This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carbonyl group and the nitro group, making these sites susceptible to attack by electrophiles or involvement in hydrogen bonding. iucr.orgcore.ac.uk The hydrogen atom on the amide nitrogen (N-H) would exhibit a region of positive potential, making it a likely hydrogen bond donor. The aromatic protons and the region around the bromine atom may also show varying degrees of positive potential. rsc.org

Conformational Analysis and Energy Landscapes of this compound

The indolin-2-one scaffold is relatively rigid, limiting its conformational flexibility. The primary source of conformational variation would be the rotation of the nitro group relative to the plane of the benzene ring. A conformational analysis would involve systematically rotating the C-N bond of the nitro group and calculating the energy at each step. This would generate a potential energy surface, revealing the most stable conformation (lowest energy) and the energy barriers to rotation. It is anticipated that the lowest energy conformation would have the nitro group nearly coplanar with the ring to maximize electronic conjugation, with any deviation resulting from steric repulsion with the adjacent bromine atom.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment (e.g., a solvent or a biological receptor). plos.orgnih.govnih.gov An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule moves and how its functional groups interact with solvent molecules. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would quantify the stability of the molecule's conformation and the flexibility of specific atoms, respectively. The simulation would likely show the carbonyl and nitro groups forming strong hydrogen bonds with protic solvents. aboutscience.eutandfonline.com

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic properties, providing a theoretical spectrum that can be compared with experimental data for structural validation.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. irjet.netresearchgate.net Each vibrational mode can be assigned to a specific motion, such as stretching or bending of particular bonds.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical data based on DFT calculations for similar nitroaromatic and indolinone compounds. irjet.netscispace.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3200-3300 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene ring |

| C=O Stretch | ~1710-1730 | Carbonyl bond stretching in the lactam ring |

| N=O Asymmetric Stretch | ~1520-1560 | Asymmetric stretching of the nitro group |

| C=C Stretch (Aromatic) | ~1450-1600 | Benzene ring skeletal vibrations |

| N=O Symmetric Stretch | ~1340-1370 | Symmetric stretching of the nitro group |

| C-Br Stretch | ~600-700 | Stretching of the carbon-bromine bond |

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. escholarship.orgmdpi.com The results would indicate the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption peak. For this compound, transitions involving the π-systems of the indole core and the nitro group would dominate the spectrum.

Computational Studies on Reactivity and Reaction Pathways involving this compound

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound, offering insights into their reactivity and potential transformation pathways. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related nitroindoline (B8506331) and indolin-2-one derivatives allows for informed predictions about its chemical behavior.

Studies on analogous N-acyl-7-nitroindolines have utilized semi-empirical and density functional theory (DFT) calculations to unravel complex reaction mechanisms. researchtrends.netnih.govchemrxiv.org For instance, investigations into the photoreactivity of N-acyl-7-nitroindolines show they can be activated by light to generate highly reactive nitronic anhydride (B1165640) intermediates. nih.gov These intermediates are typically not isolable but serve as crucial pivot points for subsequent reactions. The reaction pathway is often solvent-dependent, leading to different products in aprotic versus aqueous media. nih.gov

Computational models, such as those performed at the B3LYP/6-31G(d,p) level of theory, have been used to calculate the potential energy surfaces for such transformations. nih.gov For example, the acyl migration from the indoline (B122111) nitrogen to the neighboring nitro group in N-acyl-7-nitroindolines was found to proceed through a transition state with a relatively low activation energy, suggesting a photochemically feasible path. nih.govchemrxiv.org One study on N-acetyl-7-nitroindolines found the transition state for acetyl group migration to be only 5.7 kcal/mol higher than the reactant. chemrxiv.org These findings suggest that the 5-nitro group in this compound, being adjacent to the fused benzene ring, would significantly influence the electronic structure and could participate in similar photo-induced intramolecular rearrangements.

The reactivity of the indolin-2-one core itself has also been a subject of computational investigation. The presence of both electron-withdrawing groups (bromo and nitro) on the benzene ring of this compound is expected to significantly modulate the electron density and reactivity of the entire molecule. The bromine atom at position 6 and the nitro group at position 5 would render the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution reactions. Furthermore, these substituents impact the acidity of the N-H proton and the electrophilicity of the carbonyl carbon at position 2.

Computational methods like DFT can be used to calculate various molecular properties that predict reactivity. These properties are summarized in the table below for a hypothetical analysis of this compound, based on general principles and findings for similar structures. researchgate.net

| Calculated Property | Predicted Significance for Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. The electron-withdrawing nitro and bromo groups would likely lower the energy of both orbitals. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the electron density distribution. For this compound, negative potential (red/yellow) would be expected around the nitro group oxygens and the carbonyl oxygen, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the N-H proton, indicating its acidic nature. |

| Fukui Functions | These calculations can pinpoint the most electrophilic and nucleophilic sites within the molecule, predicting where reactions like alkylation or acylation might occur. |

| Transition State Modeling | For specific proposed reactions, such as N-alkylation or condensation at the C3 position, computational modeling can identify the transition state structures and calculate their activation energies, thereby predicting the most favorable reaction pathway. researchtrends.net |

While direct experimental or computational data on the reaction pathways of this compound is scarce, the extensive research on related nitroindolines and substituted indolin-2-ones provides a solid foundation for predicting its behavior. researchtrends.netnih.gov Computational modeling stands as a key tool for designing and understanding potential synthetic routes and reactions involving this specific compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Indolin-2-one Derivatives (Excluding clinical/safety aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, and numerous QSAR studies have been conducted on its derivatives to guide the design of new molecules with enhanced potency for various biological targets. ipsgwalior.orgacs.org

3D-QSAR and Pharmacophore Modeling

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently applied to series of indolin-2-one derivatives. nih.govderpharmachemica.com These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields contribute favorably or unfavorably to the activity. nih.gov

For example, a 3D-QSAR study on pyrrole-indolin-2-one derivatives identified that specific groups on the indolin-2-one ring were crucial for binding to a target kinase. nih.gov Similarly, a study on 4-thiazolidinone-indolin-2-one hybrids developed statistically significant 2D and 3D-QSAR models to understand their structure-activity relationships. ipsgwalior.org These models rely on calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

A typical workflow for a QSAR study on indolin-2-one derivatives involves:

Data Set Selection: A series of indolin-2-one analogues with measured biological activity (e.g., IC₅₀ values) is compiled. derpharmachemica.com

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or a template molecule. derpharmachemica.com

Descriptor Calculation: Various physicochemical descriptors (e.g., steric, electronic, thermodynamic) are calculated for each molecule. ipsgwalior.org

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model correlating the descriptors with the activity. acs.org The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred). derpharmachemica.com

The table below summarizes key statistical parameters from representative QSAR studies on indolin-2-one derivatives.

| QSAR Method | Compound Series | r² (Coefficient of Determination) | q² (Cross-validated r²) | r²_pred (Predictive r²) | Reference |

| CoMFA | Indolin derivatives (VEGFR-2) | 0.950 | 0.758 | 0.885 | derpharmachemica.com |

| CoMSIA | Indolin derivatives (VEGFR-2) | 0.934 | 0.805 | 0.861 | derpharmachemica.com |

| 2D-QSAR | 4-Thiazolidinone-indolin-2-ones | 0.836 | 0.588 | 0.412 | ipsgwalior.org |

| 3D-QSAR | RET Kinase Inhibitors | 0.801 | 0.794 | N/A | acs.org |

These models consistently highlight the importance of specific structural features. For instance, studies have revealed that the presence and position of substituents on the indolin-2-one ring are critical. Computational modeling has shown that electron-withdrawing groups, such as bromo and nitro moieties, on the isatin (B1672199) core can be crucial for inhibitory potency. scielo.br The addition of a cyano group, another electron-withdrawing feature, was also shown to improve activity in a QSAR model of kinase inhibitors. acs.org This suggests that the 6-bromo and 5-nitro substituents of this compound are likely to be significant contributors to its activity profile in QSAR models.

QSPR Modeling

Beyond biological activity, QSPR models are used to predict the physicochemical properties of compounds, which are crucial for their behavior in non-biological systems. nih.gov For indolin-2-one derivatives, QSPR can predict properties like solubility, lipophilicity (logP), and chromatographic retention times. These models use topological descriptors, which are numerical values derived from the molecular graph of a compound, to establish structure-property relationships. nih.gov Understanding these properties is essential for developing purification methods and formulation strategies. DFT computations are also employed to evaluate physicochemical properties and global reactivity features of oxindole (B195798) derivatives. researchgate.net

Reactivity, Derivatization, and Reaction Mechanisms of 6 Bromo 5 Nitroindolin 2 One

Electrophilic Aromatic Substitution Reactions of 6-Bromo-5-nitroindolin-2-one

Specific examples of electrophilic aromatic substitution reactions on this compound are not extensively documented in the literature, likely due to the deactivated nature of the aromatic ring. However, understanding the directing effects of the existing substituents is crucial for predicting the outcome of such reactions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NO₂ | Strongly Deactivating | Meta |

| -Br | Moderately Deactivating | Ortho, Para |

| -NHCOR (Amide in lactam) | Activating | Ortho, Para |

Nucleophilic Substitution Reactions at the Bromine and Nitro Positions

The presence of the electron-withdrawing nitro group at the 5-position and the bromine atom at the 6-position makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The nitro group, in particular, activates the ring towards nucleophilic attack, especially at the positions ortho and para to it.

While direct nucleophilic displacement of the bromine atom is possible, the nitro group itself can also be a target for nucleophiles under certain conditions. The electron-deficient nature of the carbon atom attached to the bromine is enhanced by the cumulative electron-withdrawing effects of the adjacent nitro group and the carbonyl group of the lactam ring. This facilitates the attack of nucleophiles, leading to the substitution of the bromine atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromide ion.

Similarly, nucleophilic attack can occur at the carbon bearing the nitro group, although this is generally less common than substitution of a halogen. The strong electron-withdrawing nature of the nitro group can stabilize the Meisenheimer complex intermediate formed during the reaction.

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group is a common and synthetically useful transformation of nitroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, significantly altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com

Several reagents can be employed to reduce the nitro group in this compound to an amino group (6-bromo-5-aminoindolin-2-one). Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: A combination of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this transformation. wikipedia.org In some cases, the use of certain reducing agents like lithium aluminum hydride (LiAlH₄) might lead to the formation of azo compounds instead of the desired amine. masterorganicchemistry.com

The resulting 6-bromo-5-aminoindolin-2-one is a versatile intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or direct acylation of the amino group.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| H₂/Pd-C | Catalytic hydrogenation, typically clean and efficient. wikipedia.orgmasterorganicchemistry.com |

| Fe/HCl | A classic and robust method using a metal and acid. masterorganicchemistry.com |

| SnCl₂/HCl | Another common metal-acid system for nitro reduction. wikipedia.org |

| Na₂S₂O₄ | Sodium dithionite, a milder reducing agent. wikipedia.org |

Cycloaddition Reactions Involving the Indolin-2-one Ring System

The indolin-2-one scaffold itself can participate in cycloaddition reactions, although such reactions involving this compound are not extensively reported. The double bond within the five-membered ring of the indolin-2-one system, particularly after tautomerization to the corresponding enol form, could potentially act as a dienophile in Diels-Alder reactions. However, the aromaticity of the fused benzene (B151609) ring would likely make such reactions energetically unfavorable.

More plausible are cycloaddition reactions involving derivatives of this compound. For instance, if the lactam nitrogen is functionalized with a group containing a double or triple bond, intramolecular cycloadditions could be envisioned. Similarly, derivatization at the C-3 position to introduce a dienophilic or dipolarophilic moiety could open pathways for various cycloaddition reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira) at the Bromine Position

The bromine atom at the 6-position of this compound serves as an excellent handle for transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.compsu.edusapub.org this compound can be coupled with various alkenes to introduce a substituted vinyl group at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. sapub.org

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an aryl or vinyl halide. This reaction is widely used for the formation of biaryl compounds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids to generate 6-aryl- or 6-heteroaryl-5-nitroindolin-2-one derivatives.

Sonogashira Reaction: The Sonogashira reaction is the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 6-position of the indolin-2-one core, providing access to a range of acetylenic derivatives. The reaction is typically performed under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Bond Formed | Key Catalysts |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Palladium |

| Suzuki Reaction | Boronic acid/ester | C(sp²)-C(sp²) | Palladium |

| Sonogashira Reaction | Terminal alkyne | C(sp²)-C(sp) | Palladium, Copper |

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers of this compound

The indolin-2-one scaffold of this compound possesses two primary sites for alkylation and acylation: the nitrogen atom of the lactam and the α-carbon (C-3) to the carbonyl group.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam is a nucleophilic center and can be readily alkylated or acylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. N-acylation can be performed using acid chlorides or anhydrides. These reactions are useful for introducing a variety of substituents on the nitrogen atom, which can modulate the biological activity and physical properties of the molecule. For instance, N-acyl-7-nitroindolines have been studied as photoactivatable groups. unifr.ch

C-3 Alkylation and Acylation: The C-3 position of the indolin-2-one ring is a methylene (B1212753) group adjacent to a carbonyl group, making the protons at this position acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then react with electrophiles such as alkyl halides or acylating agents to form C-3 substituted derivatives. Friedel-Crafts alkylation of indoles with indolyl alcohols can lead to the formation of 3,3-disubstituted oxindoles. rsc.org

Mechanistic Elucidation of Key Transformations of this compound

The mechanisms of the key reactions involving this compound are generally well-understood within the broader context of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.com

Nucleophilic Aromatic Substitution: The SNA_r mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (bromide or nitrite). The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups like the nitro group.

Reduction of the Nitro Group: The reduction of a nitro group by catalytic hydrogenation involves the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds on the catalyst surface. With metal-acid systems, the mechanism involves a series of single-electron transfers from the metal and protonation steps.

Transition-Metal Catalyzed Cross-Coupling: The catalytic cycles for the Heck, Suzuki, and Sonogashira reactions are well-established. They generally involve three key steps: oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)), transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst.

Alkylation and Acylation: N-alkylation and N-acylation are typically SN2 or nucleophilic acyl substitution reactions, respectively. C-3 alkylation and acylation proceed through the formation of an enolate intermediate.

Photoactivation of N-Acyl-Nitroindolines: The photoactivation of N-acyl-7-nitroindoline derivatives involves the formation of a reactive nitronic anhydride (B1165640) intermediate upon irradiation with light. nih.govresearchgate.net This intermediate can then react with nucleophiles. nih.gov While the subject compound is a 6-bromo-5-nitro derivative, the principles of photoactivation of related nitroindoline (B8506331) systems provide insight into potential photochemical reactivity.

Formation of Complex Molecular Architectures from this compound Precursors

The synthetic utility of this compound is rooted in the reactivity of its core structure and the specific functional groups it possesses. The indolin-2-one nucleus features a reactive C3 methylene group, an amide nitrogen, and an aromatic ring amenable to modification. The presence of a bromine atom and a nitro group further enhances its versatility, opening avenues for a wide range of chemical transformations. These functional groups can be manipulated to build complex molecules, including spirocyclic systems and fused heterocyclic structures, which are of significant interest in drug discovery.

While direct synthetic applications of this compound are emerging, the extensive body of research on closely related substituted indolin-2-ones and isatins (indoline-2,3-diones) provides a clear blueprint for its potential derivatizations. The reactivity patterns established for these analogous compounds can be largely extrapolated to this compound.

Condensation Reactions at the C3-Position:

The methylene group at the C3 position of the indolin-2-one ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with various electrophiles. This reactivity is well-documented for a range of substituted isatins in the synthesis of complex heterocyclic systems. For instance, the condensation of 5-bromoisatin (B120047) with 6-amino-3H-quinazolin-4-one derivatives yields potent kinase inhibitors. mdpi.com This suggests that this compound could similarly react with suitable partners to create elaborate molecular structures.

A study on the synthesis of novel indolin-2-one based molecules as protein kinase inhibitors demonstrated the condensation of various substituted isatins with amino-quinazolinones. mdpi.com The reaction between 5-bromoisatin and 6-amino-3H-quinazolin-4-one is a case in point, affording 6-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-one in high yield. mdpi.com

Table 1: Synthesis of Indolylideneamino-quinazolinones

| Isatin (B1672199) Derivative | Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 5-Bromoisatin | 6-Amino-3H-quinazolin-4-one | 6-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-one | 70 | mdpi.com |

| 5-Nitroisatin (B147319) | 6-Amino-3H-quinazolin-4-one | 6-(5-Nitro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-one | 60 | mdpi.com |

Construction of Spirooxindoles:

Spirooxindoles, which feature a spirocyclic junction at the C3 position of the indolin-2-one ring, are a prominent class of compounds with diverse biological activities. The synthesis of these complex architectures often involves the reaction of an isatin derivative with a suitable substrate in a [3+2] cycloaddition or a Michael reaction-cyclization cascade.

Research has shown the successful synthesis of di-spirooxindoles through a one-pot, multi-component reaction involving substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, and dibenzylidenecyclohexanone derivatives. nih.gov In these reactions, azomethine ylides are generated in situ from the isatin and amino acid, which then undergo a [3+2] cycloaddition with the chalcone (B49325) derivative to furnish the di-spirooxindole products with high regio- and diastereoselectivity. nih.gov The use of 5-nitroisatin in these reactions to produce complex spiro-compounds highlights a potential pathway for this compound. nih.gov

Another approach to spirooxindoles involves the acid-catalyzed reaction of isatins with phenols. For example, the reaction of 5-nitroisatin with p-cresol (B1678582) in the presence of methanesulfonic acid under microwave irradiation yields 3,3-bis(2-hydroxy-5-methylphenyl)-5-nitroindolin-2-one, which can further cyclize to form a spirooxindole bearing a xanthene moiety. acs.org

Table 2: Synthesis of Di-spirooxindoles from Substituted Isatins

| Isatin Derivative | Chalcone Derivative | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 5-Nitroisatin | (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexan-1-one | A complex di-spirooxindole | 75 | nih.gov |

| 6-Chloroisatin | (2E,6E)-2,6-dibenzylidenecyclohexan-1-one | A complex di-spirooxindole | 72 | nih.gov |

Functionalization via the Bromo and Nitro Groups:

Beyond the reactivity of the indolinone core, the bromo and nitro substituents on the aromatic ring of this compound offer further opportunities for elaboration into complex structures. The bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building molecular complexity.

The nitro group can be readily reduced to an amino group using various reducing agents. The resulting amine serves as a versatile handle for a multitude of functionalization reactions, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. This amino group can also be a key component in the construction of fused heterocyclic rings.

The combination of these reactive sites makes this compound a highly adaptable precursor for combinatorial chemistry and the generation of libraries of complex molecules for biological screening. The ability to sequentially or orthogonally modify the different positions of the molecule allows for the systematic exploration of chemical space around the privileged indolin-2-one scaffold.

Advanced Spectroscopic and Structural Analysis Methodologies for 6 Bromo 5 Nitroindolin 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of "6-Bromo-5-nitroindolin-2-one". By providing a highly accurate mass measurement of the molecular ion, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

Molecular Formula Confirmation: The molecular formula of "this compound" is C₈H₅BrN₂O₃ . The expected exact mass can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) of the molecular ion peak. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragment Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of the molecule. This provides valuable structural information by identifying stable fragments and characteristic neutral losses. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂), carbon monoxide (-CO) from the lactam ring, and potentially the bromine atom.

| Fragment Ion | Proposed Structure | Expected m/z | Significance |

| [M-NO₂]⁺ | C₈H₅BrO⁺ | 210/212 | Loss of the nitro group |

| [M-CO]⁺ | C₇H₅BrN₂O₂⁺ | 229/231 | Loss of carbon monoxide from the lactam ring |

| [M-Br]⁺ | C₈H₅N₂O₃⁺ | 177 | Loss of the bromine atom |

| [M-NO₂-CO]⁺ | C₇H₅BrO⁺ | 182/184 | Sequential loss of nitro and carbonyl groups |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For "this compound," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for a complete structural assignment.

Due to the lack of publicly available experimental spectra for "this compound," the following data is predicted based on the analysis of structurally similar compounds, such as 6-bromo-2,3-dihydro-1H-indol-2-one nih.gov and 6-nitroindoline (B33760) chemicalbook.com. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and nitro groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~8.0 | s | - |

| H-4 | ~7.8 | s | - |

| H₃ | ~3.7 | s | - |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-2) | ~175 |

| C-7a | ~145 |

| C-5 | ~140 |

| C-3a | ~130 |

| C-4 | ~125 |

| C-6 | ~115 |

| C-7 | ~110 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. For "this compound," with its isolated aromatic protons and a methylene (B1212753) group, COSY would be of limited use for the aromatic region but would confirm the isolated nature of the CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the carbon signals for the methylene group (C-3) and the aromatic CH groups (C-4 and C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is important for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the methylene protons and the aromatic proton at position 4, helping to confirm the planar structure of the ring system.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid form tcichemicals.comrsc.org. For "this compound," ssNMR could be used to:

Characterize Crystalline Forms: Different crystalline forms (polymorphs) of a compound will give rise to different ssNMR spectra due to variations in the local chemical environment and intermolecular interactions.

Study Polymorphism: ssNMR can be used to identify and quantify the different polymorphic forms in a sample. This is particularly important in the pharmaceutical industry, where different polymorphs can have different physical properties such as solubility and bioavailability.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For "this compound," which is achiral, X-ray crystallography would provide precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles would be determined with high precision, confirming the planarity of the indolinone ring system.

Crystal Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding (involving the N-H and C=O groups) and potential halogen bonding (involving the bromine atom), would be revealed researchgate.net. This information is crucial for understanding the physical properties of the solid material.

While no specific crystal structure for "this compound" is publicly available, analysis of related structures, such as 5,6-dibromo-1H-indole-2,3-dione, shows that these types of molecules often form planar structures that pack in sheets with significant intermolecular interactions researchgate.net.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

Functional Group Analysis:

N-H stretch: A sharp peak is expected in the region of 3200-3400 cm⁻¹ in the FTIR spectrum.

C=O stretch (lactam): A strong absorption band is anticipated around 1700-1740 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-Br stretch: A peak in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

Polymorphism Analysis: Different polymorphic forms of a compound can exhibit distinct FTIR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. These techniques can therefore be used as rapid and non-destructive methods for polymorph screening and identification.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

UV-Vis Spectroscopy: The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the indolinone ring, extended by the nitro group, will likely result in absorption maxima in the UV-A or even the visible region. The presence of the bromine atom may cause a slight red shift (bathochromic shift) of the absorption bands.

Fluorescence Spectroscopy: While not all molecules are fluorescent, conjugated systems like "this compound" may exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and environment. The presence of the heavy bromine atom could potentially quench fluorescence through intersystem crossing. Further experimental studies would be needed to determine if this compound is fluorescent.

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical methods are essential analytical techniques for the investigation of chiral molecules, which are compounds that are non-superimposable on their mirror images. wikipedia.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. For derivatives of this compound that possess a stereogenic center, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are invaluable tools for determining their absolute configuration and conformational features in solution.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org A chromophore, or light-absorbing group, in a chiral environment will produce a characteristic CD spectrum. The indolinone core in this compound contains chromophores (the aromatic ring, the nitro group, and the carbonyl group) that absorb ultraviolet (UV) light. When a chiral center is introduced into the molecule, these chromophores can produce distinct CD signals.

A key feature of a CD spectrum is the Cotton effect, which is the characteristic shape of the CD curve in the vicinity of an absorption band. A positive Cotton effect indicates that the right circularly polarized light is absorbed more strongly, while a negative Cotton effect indicates stronger absorption of the left circularly polarized light. libretexts.org Enantiomers of a chiral derivative of this compound would be expected to exhibit mirror-image CD spectra, a principle that is fundamental for distinguishing between them.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net Similar to CD, ORD spectra of chiral compounds are highly sensitive to their three-dimensional structure. libretexts.org An ORD curve that shows a peak and a trough in the region of a chromophore's absorption band is also referred to as a Cotton effect curve. libretexts.org A positive Cotton effect in ORD is characterized by the rotation first increasing (becoming more positive) as the wavelength decreases, before passing through a peak and then rapidly decreasing through a trough. A negative Cotton effect shows the opposite behavior. libretexts.org

For a hypothetical chiral derivative, such as (R)- and (S)-3-amino-6-bromo-5-nitroindolin-2-one, the chiroptical data would be crucial for assigning the absolute configuration at the C3 position. The sign and magnitude of the Cotton effects associated with the electronic transitions of the nitroaromatic and carbonyl chromophores would be compared with theoretical calculations or with data from structurally related compounds to make an unambiguous assignment.

The table below illustrates the type of data that would be obtained from a chiroptical analysis of a pair of enantiomers of a chiral this compound derivative.

Table 1: Illustrative Chiroptical Data for Enantiomers of a Chiral this compound Derivative

| Technique | Parameter | (R)-Enantiomer (Hypothetical Data) | (S)-Enantiomer (Hypothetical Data) |

| Circular Dichroism (CD) | Wavelength of Maxima (λmax) | 340 nm | 340 nm |

| Molar Ellipticity [θ] at λmax | +15,000 deg·cm2·dmol-1 | -15,000 deg·cm2·dmol-1 | |

| Wavelength of Minima (λmin) | 285 nm | 285 nm | |

| Molar Ellipticity [θ] at λmin | -10,000 deg·cm2·dmol-1 | +10,000 deg·cm2·dmol-1 | |

| Optical Rotatory Dispersion (ORD) | Peak Wavelength | 355 nm | 355 nm |

| Molar Rotation [Φ] at Peak | +25,000° | -25,000° | |

| Trough Wavelength | 325 nm | 325 nm | |

| Molar Rotation [Φ] at Trough | -18,000° | +18,000° | |

| Cotton Effect Sign | Positive | Negative |

Hyphenated Techniques in Structural Characterization (e.g., GC-MS, LC-MS/MS for reaction monitoring and impurity profiling)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern analytical chemistry. nih.gov For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and particularly Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for ensuring the quality and purity of the compound through reaction monitoring and impurity profiling. ijprajournal.comsaspublishers.com

Reaction Monitoring

The synthesis of this compound involves multiple steps, and monitoring the progress of these reactions is crucial for optimizing yield and minimizing byproducts. LC-MS is particularly well-suited for this purpose. A typical synthesis might involve the nitration of 6-bromoindolin-2-one. By taking small aliquots from the reaction mixture at various time points, LC-MS analysis can provide a real-time profile of the reaction. The liquid chromatography (LC) component separates the starting material, intermediates, the final product, and any byproducts, while the mass spectrometry (MS) detector provides the molecular weight of each separated component. This allows chemists to track the consumption of the starting material (e.g., 6-bromoindolin-2-one) and the formation of the desired product, this compound, thereby determining when the reaction is complete.

Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, ensuring the identity, purity, and quality of a synthesized compound. resolvemass.ca Both GC-MS and LC-MS/MS are vital for detecting, identifying, and quantifying potential impurities in a sample of this compound. ijprajournal.comchimia.ch Given the compound's polarity and thermal stability, LC-MS is often the preferred method.

Potential impurities in the synthesis of this compound could include:

Unreacted Starting Materials: e.g., 6-bromoindolin-2-one.

Regioisomers: Nitration could potentially occur at other positions on the aromatic ring, leading to isomers such as 6-bromo-7-nitroindolin-2-one or 6-bromo-4-nitroindolin-2-one.

Over-reacted Products: Formation of di-nitro or di-bromo species.

Side-reaction Products: Products from degradation or alternative reaction pathways.

LC-MS can separate these impurities from the main compound. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the molecular ion for each impurity, allowing for the determination of its elemental formula. For further structural confirmation, tandem mass spectrometry (LC-MS/MS) is employed. In MS/MS, the molecular ion of a specific impurity is isolated and fragmented, producing a unique fragmentation pattern that acts as a "fingerprint" for that compound, enabling its unambiguous identification. chimia.ch For instance, different nitro-isomers would have the same molecular weight but would likely exhibit distinct fragmentation patterns, allowing for their differentiation.

The table below details potential impurities in the synthesis of this compound and their expected mass spectrometric data.

Table 2: Potential Impurities in the Synthesis of this compound and Their LC-MS Identification

| Potential Impurity | Structure | Molecular Formula | Expected [M+H]+ (m/z) | Plausible MS/MS Fragments |

| 6-Bromoindolin-2-one (Starting Material) | C8H6BrNO | 211.97 / 213.97 | Loss of CO, Loss of Br | |

| 6-Bromo-7-nitroindolin-2-one (Regioisomer) | C8H5BrN2O3 | 256.95 / 258.95 | Loss of NO2, Loss of CO, Loss of Br | |

| 4-Bromo-5-nitroindolin-2-one (Isomeric Impurity) | C8H5BrN2O3 | 256.95 / 258.95 | Loss of NO2, Loss of CO, Loss of Br | |

| 5,6-Dibromoindolin-2-one (Byproduct) | C8H5Br2NO | 289.88 / 291.88 / 293.88 | Loss of CO, Loss of Br |

Bioactivity Studies and Molecular Interaction Mechanisms of 6 Bromo 5 Nitroindolin 2 One and Its Analogues Strictly Excluding Clinical/safety Data

In Vitro Target Identification and Validation for 6-Bromo-5-nitroindolin-2-one

The biological activity of this compound and its related compounds is intrinsically linked to their interactions with specific molecular targets within cells. In vitro studies are crucial for identifying these targets and validating the mechanisms through which these molecules exert their effects.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases)

While direct enzymatic inhibition or activation studies specifically on this compound are not extensively documented in publicly available literature, the bioactivity of structurally related compounds provides insights into potential mechanisms. For instance, the related compound, 6-Bromoindirubin-3′-oxime (BIO), is a known potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of GSK-3β by BIO has been shown to have cytoprotective effects.

Furthermore, the chemical reactivity of the bromo-nitro functional group arrangement suggests a potential for the oxidation of essential protein thiols. This mechanism is observed in the antimicrobial action of the related compound 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), which leads to the inhibition of enzyme function through the oxidation of sulfhydryl groups. This suggests that this compound could potentially interact with and inhibit enzymes that rely on cysteine residues for their catalytic activity.

Receptor Binding Assays and Ligand-Target Interaction Profiling

Receptor binding assays are pivotal in determining the affinity and selectivity of a compound for specific receptors. Studies on indolin-2-one derivatives have demonstrated their potential to interact with various receptors. For example, a series of indolin-2-one derivatives bearing piperazinylbutyl side chains were synthesized and evaluated for their binding affinity to dopamine (B1211576) D2, D3, and D4 receptor subtypes. nih.gov One of the synthesized compounds, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, exhibited a high affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM, suggesting its potential as a dopamine D4 receptor ligand. nih.gov Although this study did not specifically investigate this compound, it highlights the potential of the indolin-2-one core to serve as a scaffold for developing receptor-selective ligands.

Cellular Pathway Modulation Investigations (e.g., Apoptosis, Cell Cycle Regulation at the molecular level)

The modulation of cellular pathways is a key aspect of the bioactivity of many compounds. Related indole (B1671886) derivatives have been shown to induce apoptosis in a dose-dependent manner, a process characterized by the activation of key executioner enzymes like caspase-3. One proposed mechanism for this activity is the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic cascades. For instance, certain 5-nitroindole (B16589) derivatives have been found to downregulate c-Myc expression, induce cell-cycle arrest in the sub-G1/G1 phase, and increase intracellular ROS levels in cancer cells. nih.gov These compounds were found to bind to the c-Myc promoter G-quadruplex. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. These studies involve the synthesis of a series of analogues and the evaluation of their effects to identify key structural features responsible for their molecular interactions.

Design and Synthesis of Analogues for SAR Probing

Influence of Substituents on Molecular Interactions

The nature and position of substituents on the indolin-2-one core can significantly impact the molecule's interaction with its biological targets. The bromine atom and the nitro group in this compound are expected to play crucial roles in its activity. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, which can also be critical for target engagement.